

Phellonic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 22-Hydroxydocosanoic acid

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An In-depth Examination of **22-Hydroxydocosanoic Acid**

Abstract

Phellonic acid, chemically known as **22-hydroxydocosanoic acid**, is a long-chain omega-hydroxy fatty acid with significant potential in various scientific and industrial fields, including drug development and cosmetics. This technical guide provides a comprehensive overview of phellonic acid, consolidating its chemical and physical properties, detailing experimental protocols for its synthesis and analysis, and exploring its known biological activities and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data in accessible formats and outlining key experimental workflows.

Introduction

Phellonic acid, a saturated 22-carbon fatty acid with a hydroxyl group at the terminal (omega) position, is a naturally occurring compound found as a major component of suberin in the bark of various plants, such as cork oak (*Quercus suber*) and birch (*Betula* species).^{[1][2]} Its unique bifunctional nature, possessing both a carboxylic acid and a primary alcohol group, imparts distinct chemical properties that make it a molecule of interest for chemical synthesis and polymerization. In recent years, there has been growing interest in the biological activities of hydroxy fatty acids, including their potential anti-inflammatory and anti-cancer properties, positioning phellonic acid as a candidate for further investigation in pharmaceutical and dermatological applications.^[3]

Chemical and Physical Properties

Phellonic acid is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| Synonyms | 22-Hydroxydocosanoic acid, ω -Hydroxydocosanoic acid, ω -Hydroxybehenic acid | [4][5] |
| CAS Number | 506-45-6 | [4][5] |
| Molecular Formula | C22H44O3 | [4][5] |
| Molecular Weight | 356.59 g/mol | [5] |
| Physical State | Solid | [2] |
| Solubility | Soluble in chloroform. | [2] |
| Melting Point | Not explicitly found in search results. | |
| Boiling Point | Not explicitly found in search results. | |

Experimental Protocols

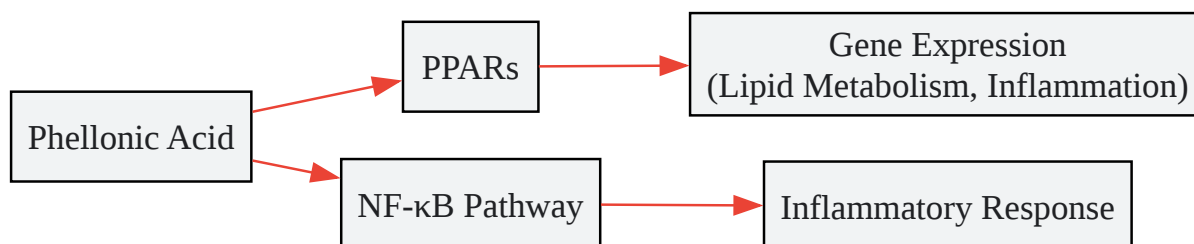
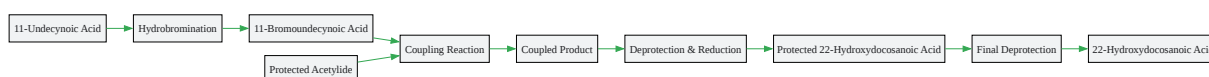
Synthesis of 22-Hydroxydocosanoic Acid

A patented method describes the synthesis of ω -hydroxy acids, including **22-hydroxydocosanoic acid**. The following is a summarized protocol based on the principles outlined in the patent.[6]

Protocol: Synthesis of **22-Hydroxydocosanoic Acid**[6]

- **Starting Material:** The synthesis can start from 11-undecynoic acid.
- **Hydrobromination:** Convert 11-undecynoic acid to 11-bromoundecynoic acid.

- **Coupling Reaction:** React the bromo derivative with a protected acetylide, such as 1-O-tetrahydropyranyl-10-undecyne.
- **Deprotection and Reduction:** The resulting coupled product is then deprotected and the triple bond is reduced to a single bond to yield a protected form of **22-hydroxydocosanoic acid** (e.g., 22-benzyloxydocosanoic acid).
- **Final Deprotection:** The final step involves the removal of the protecting group, for instance, by catalytic hydrogenation (e.g., using 10% palladium on carbon) to yield **22-hydroxydocosanoic acid**.



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